Cas no 4365-63-3 (2-(4-tert-Butylphenyl)sulfanylacetic Acid)
4365-63-3 structure
Product Name:2-(4-tert-Butylphenyl)sulfanylacetic Acid
CAS No:4365-63-3
MF:C12H16O2S
MW:224.319242477417
MDL:MFCD00224775
CID:330652
PubChem ID:252397
Update Time:2025-04-19
2-(4-tert-Butylphenyl)sulfanylacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2-[[4-(1,1-dimethylethyl)phenyl]thio]-
- (4-TERT-BUTYLPHENYL)THIO]ACETIC ACID
- 2-(4-tert-butylphenyl)sulfanylacetic acid
- (4-tert-Butyl-phenylmercapto)-essigsaeure
- (4-tert-butyl-phenylsulfanyl)-acetic acid
- [4-(1,1-dimethylethyl)-phenylsulfanyl]-acetic acid
- < 4-tert.-Butyl-phenylmercapto> -essigsaeure
- 2-(4-t-butylphenylthio)acetic acid
- 2-(4-tert-butylphenyl)sulfanylethanoic acid
- 2-[(4-tert-butylphenyl)thio]acetic acid
- 4-tert.-Butylphenylmercapto-essigsaeure
- AT20943
- EN300-26536
- AKOS001359215
- RVMFURNUVGUONB-UHFFFAOYSA-N
- 2-[(4-tert-butylphenyl)sulfanyl]acetic acid
- SCHEMBL5279108
- NSC74260
- NCIOpen2_004059
- [(4-tert-butylphenyl)thio]acetic acid
- 4365-63-3
- NSC-74260
- NoName_940
- Acetic acid, [[4-(1,1-dimethylethyl)phenyl]thio]-
- BS-25019
- DTXSID30901793
- 2-((4-(tert-Butyl)phenyl)thio)aceticacid
- Z223639252
- 2-((4-(tert-Butyl)phenyl)thio)acetic acid
- (4-TERT-BUTYLPHENYL)THIO]ACETICACID
- MFCD00224775
- 2-(4-tert-Butylphenyl)sulfanylacetic Acid
-
- MDL: MFCD00224775
- Inchi: 1S/C12H16O2S/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
- InChI Key: RVMFURNUVGUONB-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 224.08718
- Monoisotopic Mass: 224.0871
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 62.6
Experimental Properties
- Density: 1.13
- Boiling Point: 349.5°Cat760mmHg
- Flash Point: 165.2°C
- Refractive Index: 1.564
- PSA: 37.3
- LogP: 3.16080
2-(4-tert-Butylphenyl)sulfanylacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B815068-50mg |
2-[(4-tert-Butylphenyl)sulfanyl]acetic Acid |
4365-63-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B815068-100mg |
2-[(4-tert-Butylphenyl)sulfanyl]acetic Acid |
4365-63-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B815068-500mg |
2-[(4-tert-Butylphenyl)sulfanyl]acetic Acid |
4365-63-3 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM344455-100mg |
2-[(4-tert-Butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95%+ | 100mg |
$86 | 2022-06-11 | |
| Chemenu | CM344455-250mg |
2-[(4-tert-Butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95%+ | 250mg |
$143 | 2022-06-11 | |
| Chemenu | CM344455-1g |
2-[(4-tert-Butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95%+ | 1g |
$343 | 2022-06-11 | |
| Enamine | EN300-26536-0.05g |
2-[(4-tert-butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95.0% | 0.05g |
$56.0 | 2025-03-21 | |
| Enamine | EN300-26536-0.1g |
2-[(4-tert-butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-26536-0.25g |
2-[(4-tert-butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95.0% | 0.25g |
$119.0 | 2025-03-21 | |
| Enamine | EN300-26536-0.5g |
2-[(4-tert-butylphenyl)sulfanyl]acetic acid |
4365-63-3 | 95.0% | 0.5g |
$188.0 | 2025-03-21 |
2-(4-tert-Butylphenyl)sulfanylacetic Acid Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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